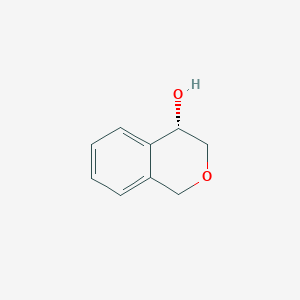

(S)-Isochroman-4-ol

Description

BenchChem offers high-quality (S)-Isochroman-4-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (S)-Isochroman-4-ol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C9H10O2 |

|---|---|

Molecular Weight |

150.17 g/mol |

IUPAC Name |

(4S)-3,4-dihydro-1H-isochromen-4-ol |

InChI |

InChI=1S/C9H10O2/c10-9-6-11-5-7-3-1-2-4-8(7)9/h1-4,9-10H,5-6H2/t9-/m1/s1 |

InChI Key |

IXFIRBDJVKBOFO-SECBINFHSA-N |

Isomeric SMILES |

C1[C@H](C2=CC=CC=C2CO1)O |

Canonical SMILES |

C1C(C2=CC=CC=C2CO1)O |

Origin of Product |

United States |

Foundational & Exploratory

(S)-Isochroman-4-ol IUPAC name and CAS number

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-Isochroman-4-ol, a chiral heterocyclic compound, is a molecule of interest in medicinal chemistry and drug discovery due to the prevalence of the isochroman scaffold in various biologically active natural products and synthetic compounds. This technical guide provides a comprehensive overview of its chemical identity, properties, and relevant experimental data.

Chemical Identity and Properties

| Property | Value | Source |

| IUPAC Name | (4S)-3,4-dihydro-1H-isochromen-4-ol | N/A |

| CAS Number | 20924-57-6 (for racemic mixture) | [1] |

| Molecular Formula | C₉H₁₀O₂ | [1] |

| Molecular Weight | 150.17 g/mol | [1] |

Experimental Protocols

While specific experimental protocols for the synthesis of (S)-Isochroman-4-ol are not widely published, the following sections detail general methodologies for the synthesis of isochroman-4-ols and the chiral separation of enantiomers, which are critical for obtaining the desired (S)-enantiomer.

Synthesis of Racemic Isochroman-4-ol

A general method for the synthesis of isochroman-4-ols involves the reduction of the corresponding isochroman-4-one.

Protocol: Reduction of Isochroman-4-one

-

Reaction Setup: To a solution of isochroman-4-one in a suitable solvent (e.g., methanol, ethanol, or tetrahydrofuran) at a controlled temperature (typically 0 °C to room temperature), a reducing agent such as sodium borohydride (NaBH₄) is added portion-wise.

-

Reaction Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC) until the starting material is consumed.

-

Work-up: The reaction is quenched by the addition of water or a saturated aqueous solution of ammonium chloride. The organic solvent is removed under reduced pressure.

-

Extraction: The aqueous residue is extracted with an organic solvent (e.g., ethyl acetate, dichloromethane). The combined organic layers are washed with brine, dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and filtered.

-

Purification: The solvent is evaporated, and the crude product is purified by column chromatography on silica gel to yield racemic isochroman-4-ol.

Chiral Separation of Isochroman-4-ol Enantiomers

The separation of the (S)- and (R)-enantiomers of isochroman-4-ol can be achieved using chiral High-Performance Liquid Chromatography (HPLC).

Protocol: Chiral HPLC Separation

-

Column: A chiral stationary phase (CSP) column is used. Common choices include polysaccharide-based columns (e.g., cellulose or amylose derivatives).

-

Mobile Phase: A suitable mobile phase is selected. This is often a mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol). The exact ratio is optimized to achieve baseline separation of the enantiomers.

-

Sample Preparation: A solution of racemic isochroman-4-ol is prepared in the mobile phase.

-

Chromatographic Conditions:

-

Flow Rate: Typically 0.5 - 1.5 mL/min.

-

Temperature: The column temperature is maintained at a constant value, as it can influence the separation.

-

Detection: A UV detector is commonly used, with the wavelength set to an absorbance maximum of the compound.

-

-

Data Analysis: The retention times of the two enantiomers are recorded. The enantiomeric excess (ee) of a sample can be determined by integrating the peak areas of the two enantiomers.

Quantitative Data

Signaling Pathways and Biological Activity

There is a lack of specific information regarding the biological activity and involvement in signaling pathways of (S)-Isochroman-4-ol. However, the broader class of isochroman derivatives has been reported to exhibit a range of biological activities. Further research is required to elucidate the specific pharmacological profile of the (S)-enantiomer.

Logical Relationships and Workflows

The following diagram illustrates the general workflow for obtaining and characterizing (S)-Isochroman-4-ol.

Caption: General workflow for the synthesis, separation, and analysis of (S)-Isochroman-4-ol.

References

Spectroscopic Profile of (S)-Isochroman-4-ol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for (S)-Isochroman-4-ol, a chiral molecule of interest in medicinal chemistry and organic synthesis. Due to the limited availability of complete, published spectroscopic data for the specific (S)-enantiomer, this document presents representative data from closely related analogs and the parent isochroman structure. The information herein is intended to serve as a valuable resource for the characterization and analysis of this and similar compounds.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for isochroman derivatives, providing a reference for the expected values for (S)-Isochroman-4-ol.

Nuclear Magnetic Resonance (NMR) Data

¹H NMR Spectroscopic Data of Isochroman

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 7.09 | d | 1H | Aromatic CH |

| 7.07 | t | 1H | Aromatic CH |

| 7.03 | d | 1H | Aromatic CH |

| 6.87 | d | 1H | Aromatic CH |

| 4.68 | s | 2H | O-CH₂ |

| 3.87 | t | 2H | Ar-CH₂-C |

| 2.75 | t | 2H | Ar-C-CH₂ |

¹³C NMR Spectroscopic Data of Isochroman [1]

| Chemical Shift (δ) ppm | Assignment |

| 135.0 | Aromatic C |

| 133.1 | Aromatic C |

| 128.8 | Aromatic CH |

| 126.5 | Aromatic CH |

| 125.9 | Aromatic CH |

| 121.0 | Aromatic CH |

| 67.8 | O-CH₂ |

| 64.9 | Ar-CH₂-C |

| 28.5 | Ar-C-CH₂ |

Note: The specific chemical shifts for (S)-Isochroman-4-ol will be influenced by the hydroxyl group at the 4-position, leading to expected downfield shifts for adjacent protons and carbons.

Infrared (IR) Spectroscopy Data

The IR spectrum of (S)-Isochroman-4-ol is expected to show characteristic absorptions for the hydroxyl and ether functional groups.

| Wavenumber (cm⁻¹) | Functional Group |

| ~3400 (broad) | O-H stretch (alcohol) |

| ~3050 | C-H stretch (aromatic) |

| ~2900 | C-H stretch (aliphatic) |

| ~1250 | C-O stretch (ether) |

| ~1100 | C-O stretch (alcohol) |

Mass Spectrometry (MS) Data

The mass spectrum of Isochroman-4-ol (C₉H₁₀O₂) is expected to show a molecular ion peak corresponding to its molecular weight.[2]

| m/z | Ion |

| 150.17 | [M]⁺ |

| 133 | [M - OH]⁺ |

| 122 | [M - C₂H₄O]⁺ |

| 104 | [M - CH₂O - H₂O]⁺ |

| 91 | [C₇H₇]⁺ (tropylium ion) |

Experimental Protocols

The following are general experimental protocols for obtaining the spectroscopic data presented above. These can be adapted for the specific analysis of (S)-Isochroman-4-ol.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified (S)-Isochroman-4-ol in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition:

-

Acquire a one-dimensional proton spectrum.

-

Typical parameters: pulse angle of 30-45°, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds.

-

Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

-

-

¹³C NMR Acquisition:

-

Acquire a one-dimensional carbon spectrum with proton decoupling.

-

Typical parameters: pulse angle of 30-45°, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds.

-

Reference the spectrum to the solvent peaks.

-

Infrared (IR) Spectroscopy

-

Sample Preparation:

-

Neat Liquid: If the sample is a liquid, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).

-

Solid: If the sample is a solid, prepare a KBr pellet by grinding a small amount of the sample with dry KBr and pressing it into a transparent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used with the solid sample directly.

-

-

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the empty sample holder or clean ATR crystal.

-

Place the prepared sample in the spectrometer and record the sample spectrum.

-

The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

-

Mass Spectrometry (MS)

-

Sample Preparation: Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).

-

Instrumentation: Employ a mass spectrometer with a suitable ionization source, such as Electrospray Ionization (ESI) or Electron Ionization (EI).

-

Data Acquisition:

-

Introduce the sample into the ion source.

-

Acquire the mass spectrum over a relevant mass-to-charge (m/z) range.

-

For ESI, the sample is typically introduced via direct infusion or through a liquid chromatography (LC) system. For EI, the sample is often introduced via a direct insertion probe or a gas chromatography (GC) system.

-

Synthesis and Analysis Workflow

The following diagram illustrates a typical workflow for the synthesis, purification, and spectroscopic characterization of (S)-Isochroman-4-ol.

Caption: Synthesis, purification, and spectroscopic analysis workflow for (S)-Isochroman-4-ol.

References

(S)-Isochroman-4-ol: A Versatile Chiral Building Block in Modern Synthesis

(S)-Isochroman-4-ol is emerging as a valuable chiral building block for the synthesis of complex, biologically active molecules. Its rigid bicyclic structure and strategically placed hydroxyl group provide a versatile scaffold for the stereocontrolled introduction of new functionalities. This technical guide offers an in-depth exploration of the synthesis and application of (S)-isochroman-4-ol, providing researchers, scientists, and drug development professionals with a comprehensive resource for leveraging this key intermediate in their synthetic endeavors.

The isochroman motif is a core structural feature in a variety of natural products and pharmacologically active compounds, exhibiting a broad spectrum of biological activities, including antihypertensive, antimicrobial, and antitumor properties.[1][2] The stereochemistry at the 4-position of the isochroman ring is often crucial for biological efficacy, making enantiomerically pure isochroman-4-ols, such as the (S)-enantiomer, highly sought-after intermediates in medicinal chemistry and drug discovery.

Synthesis of (S)-Isochroman-4-ol

The preparation of enantiomerically pure (S)-isochroman-4-ol can be achieved through two primary strategies: asymmetric synthesis from a prochiral precursor or kinetic resolution of a racemic mixture.

Asymmetric Reduction of Isochroman-4-one

A common and effective method for the enantioselective synthesis of (S)-isochroman-4-ol is the asymmetric reduction of the corresponding prochiral ketone, isochroman-4-one. This transformation can be accomplished using various chiral reducing agents or catalyst systems. Biocatalysis, employing enzymes such as ketoreductases, or chemocatalysis, using chiral metal hydrides or organocatalysts, can afford the desired (S)-alcohol with high enantiomeric excess (ee).

Table 1: Asymmetric Reduction of Prochiral Ketones to Chiral Alcohols

| Substrate | Catalyst/Biocatalyst | Product | Enantiomeric Excess (ee) | Yield | Reference |

| Acetophenone | Plant Tissue (e.g., Daucus carota) | (R)- or (S)-1-Phenylethanol | Up to 98% | Up to 80% | [3] |

| 4'-Chloroacetophenone | Plant Tissue (e.g., Daucus carota) | (R)- or (S)-1-(4-Chlorophenyl)ethanol | Up to 98% | Up to 80% | [3] |

| Ethyl 4-chloroacetoacetate | Plant Tissue (e.g., Daucus carota) | Ethyl (R)- or (S)-4-chloro-3-hydroxybutanoate | ~91% | ~45% | [3] |

| Various Ketones | Oxazaborolidine Catalysts | Corresponding Secondary Alcohols | 91-98% | Good to Excellent | [4] |

Note: This table presents examples of asymmetric ketone reductions to highlight the potential for achieving high enantioselectivity in the synthesis of chiral alcohols, a strategy applicable to the synthesis of (S)-isochroman-4-ol from isochroman-4-one.

Lipase-Catalyzed Kinetic Resolution of (±)-Isochroman-4-ol

Kinetic resolution is another powerful technique to obtain enantiomerically enriched (S)-isochroman-4-ol. This method involves the selective reaction of one enantiomer of a racemic mixture with a chiral catalyst or reagent, leaving the other enantiomer unreacted. Lipases are frequently employed for the kinetic resolution of racemic alcohols through enantioselective acylation. In a typical procedure, racemic isochroman-4-ol is treated with an acyl donor in the presence of a lipase. The enzyme selectively acylates one enantiomer (e.g., the (R)-enantiomer), allowing for the separation of the acylated product from the unreacted, enantiomerically enriched (S)-isochroman-4-ol.

Experimental Protocol: General Procedure for Lipase-Catalyzed Kinetic Resolution of a Racemic Alcohol

-

Preparation: To a solution of the racemic alcohol (1 equivalent) in an appropriate organic solvent (e.g., toluene, THF), add the acyl donor (e.g., vinyl acetate, 1.5-3 equivalents).

-

Enzymatic Reaction: Add the lipase (e.g., Candida antarctica lipase B (CAL-B), Novozym 435) to the reaction mixture.

-

Monitoring: Stir the reaction at a controlled temperature (e.g., 30-45 °C) and monitor the progress of the reaction by a suitable analytical technique (e.g., chiral HPLC, GC) until approximately 50% conversion is reached.

-

Work-up: Upon reaching the desired conversion, filter off the enzyme. Remove the solvent under reduced pressure.

-

Purification: Separate the unreacted alcohol from the acylated product by column chromatography on silica gel to afford the enantiomerically enriched alcohol.

(S)-Isochroman-4-ol in the Synthesis of Bioactive Molecules

The true value of (S)-isochroman-4-ol lies in its utility as a chiral building block for the construction of more complex and biologically relevant molecules. The hydroxyl group can be readily derivatized or used to direct subsequent stereoselective reactions, while the isochroman core provides a rigid framework.

Representative Synthetic Application

Conceptual Synthetic Pathway

Caption: A conceptual workflow illustrating the use of (S)-isochroman-4-ol as a chiral building block.

Potential Biological Targets and Signaling Pathways

Derivatives of the isochroman scaffold have been shown to interact with a variety of biological targets. For example, certain isochroman-4-one hybrids have been identified as α1-adrenergic receptor antagonists, suggesting a role in the modulation of blood pressure through the adrenergic signaling pathway.[5] The α1-adrenergic receptor is a G-protein coupled receptor (GPCR) that, upon activation by catecholamines like norepinephrine, initiates a signaling cascade involving phospholipase C, leading to an increase in intracellular calcium and smooth muscle contraction. Antagonists of this receptor block this pathway, resulting in vasodilation and a decrease in blood pressure.

Signaling Pathway of α1-Adrenergic Receptor Antagonism

Caption: Simplified signaling pathway of α1-adrenergic receptor antagonism by isochroman derivatives.

Conclusion

(S)-Isochroman-4-ol represents a potent and versatile chiral building block with significant potential in the synthesis of enantiomerically pure, biologically active compounds. While detailed, publicly available protocols for its direct application are still emerging, the established methodologies for asymmetric synthesis and kinetic resolution of chiral alcohols provide a solid foundation for its preparation. The isochroman scaffold, present in numerous natural products and synthetic drugs, continues to be an area of active research. As the demand for stereochemically defined drug candidates grows, the importance of key chiral intermediates like (S)-isochroman-4-ol is set to increase, making it a valuable tool in the arsenal of synthetic and medicinal chemists.

References

- 1. researchgate.net [researchgate.net]

- 2. Research progress in biological activities of isochroman derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Asymmetric reduction of prochiral ketones to chiral alcohols catalyzed by plants tissue - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Design, synthesis and biological evaluation of isochroman-4-one hybrids bearing piperazine moiety as antihypertensive agent candidates - PubMed [pubmed.ncbi.nlm.nih.gov]

(S)-Isochroman-4-ol: A Scaffolding for Future Pharmacological Innovation

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The isochroman scaffold is a privileged heterocyclic motif frequently encountered in a diverse array of bioactive natural products and synthetic pharmaceutical agents. Its inherent structural features and synthetic tractability have established it as a valuable building block in medicinal chemistry. Within this class of compounds, the chiral molecule (S)-Isochroman-4-ol presents a compelling starting point for the development of novel therapeutics across various disease areas. Although direct pharmacological data on (S)-Isochroman-4-ol is limited, the extensive bioactivity of its derivatives underscores its significant potential. This technical guide aims to consolidate the current knowledge on isochroman derivatives, providing a comprehensive overview of their potential pharmacological applications, supported by available quantitative data, detailed experimental protocols, and visual representations of key processes to inspire and guide future research endeavors.

Potential Pharmacological Applications of Isochroman Derivatives

The isochroman nucleus has been identified as a key pharmacophore in compounds exhibiting a wide spectrum of biological activities.[1][2] Research into the pharmacological applications of isochroman derivatives has unveiled their potential in several key therapeutic areas, including cardiovascular disease, metabolic disorders, and infectious diseases.

Antihypertensive Activity

Derivatives of isochroman-4-one have been investigated as potential antihypertensive agents. Notably, hybrids of 7,8-dihydroxy-3-methyl-isochromanone-4 (XJP), a natural product with moderate antihypertensive properties, and arylpiperazine, the pharmacophore of the α1-adrenergic receptor antagonist naftopidil, have shown significant promise.[3] Several of these hybrid compounds demonstrated potent in vitro vasodilation and α1-adrenergic receptor antagonistic activity. The most potent of these compounds, 6e , was found to significantly reduce both systolic and diastolic blood pressure in spontaneously hypertensive rats (SHRs), with an efficacy comparable to naftopidil, and importantly, without affecting the basal heart rate.[3]

| Compound | Description | In Vivo Activity |

| 6e | Isochroman-4-one-arylpiperazine hybrid | Significant reduction in systolic and diastolic blood pressure in SHRs, comparable to naftopidil.[3] |

Anti-diabetic Activity

The isochroman scaffold has also been explored for its potential in the treatment of diabetes. A series of novel isochroman mono-carboxylic acid derivatives have been synthesized and evaluated for their ability to inhibit protein tyrosine phosphatase 1B (PTP1B), a key enzyme implicated in the pathogenesis of type 2 diabetes and obesity.[4] Structure-activity relationship (SAR) studies identified compound 4n as a potent PTP1B inhibitor.[4]

| Compound | Target | IC50 Value |

| 4n | Protein Tyrosine Phosphatase 1B (PTP1B) | 51.63 ± 0.91 nM[4] |

Antimicrobial Activity

The emergence of multidrug-resistant pathogens has spurred the search for novel antimicrobial agents. The isochroman framework has been identified in compounds with promising antibacterial and antifungal properties.[1] For instance, spiropyrrolidines tethered with a thiochroman-4-one or chroman-4-one moiety have been synthesized and evaluated for their antimicrobial activity.[5][6]

| Compound Class | Tested Against | MIC Range |

| Spiropyrrolidines with thiochroman-4-one/chroman-4-one | Gram-positive and Gram-negative bacteria | 32 - 250 µg/mL[5][6] |

Antioxidant Activity

Isochroman derivatives of the natural olive oil phenol, hydroxytyrosol, have been synthesized and evaluated for their antioxidant properties.[7] These compounds have been assessed using various antioxidant assays, including the Ferric Reducing Antioxidant Power (FRAP), 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS), and Oxygen Radical Absorbance Capacity (ORAC) assays.[2][7] The results indicate that these isochroman derivatives possess significant antioxidant potential.[2][7]

Experimental Protocols

Synthesis of Isochroman-4-ols

A general method for the synthesis of isochroman-4-ols involves the oxidative mercury-mediated ring closure of 2-(prop-1-enyl)phenylmethanol derivatives.[8]

General Procedure:

-

A solution of the 2-(prop-1-enyl)phenylmethanol derivative in a suitable solvent (e.g., tetrahydrofuran) is treated with mercury(II) acetate.

-

The reaction mixture is stirred at room temperature for a specified period.

-

A solution of sodium borohydride in aqueous sodium hydroxide is then added to the mixture.

-

The reaction is stirred for an additional period, after which the organic layer is separated, dried, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to afford the desired isochroman-4-ol.

Synthetic workflow for Isochroman-4-ol.

Determination of Minimum Inhibitory Concentration (MIC)

The antimicrobial activity of isochroman derivatives can be determined using the broth microdilution method.[5]

Protocol:

-

A two-fold serial dilution of the test compound is prepared in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton broth for bacteria, Sabouraud dextrose broth for fungi).

-

Each well is inoculated with a standardized suspension of the test microorganism.

-

Positive control wells (containing medium and inoculum) and negative control wells (containing medium and test compound) are included.

-

The plates are incubated at an appropriate temperature and for a sufficient duration (e.g., 37°C for 24 hours for bacteria, 28°C for 48 hours for fungi).

-

The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Workflow for MIC determination.

Protein Tyrosine Phosphatase 1B (PTP1B) Inhibition Assay

The inhibitory activity of isochroman derivatives against PTP1B can be assessed using a colorimetric assay.[4]

Protocol:

-

The assay is performed in a 96-well plate.

-

The reaction mixture contains PTP1B enzyme in a buffer (e.g., HEPES buffer, pH 7.4) with EDTA and dithiothreitol.

-

The test compound, dissolved in a suitable solvent like DMSO, is added to the wells at various concentrations.

-

The reaction is initiated by the addition of the substrate, p-nitrophenyl phosphate (pNPP).

-

The plate is incubated at 37°C for a defined period (e.g., 30 minutes).

-

The reaction is terminated by the addition of a stop solution (e.g., NaOH).

-

The amount of p-nitrophenol produced is quantified by measuring the absorbance at 405 nm.

-

The IC50 value is calculated from the dose-response curve.

Signaling Pathways

α1-Adrenergic Receptor Signaling

The antihypertensive effects of the isochroman-4-one-arylpiperazine hybrids are mediated through the antagonism of α1-adrenergic receptors. These receptors are G-protein coupled receptors (GPCRs) that, upon activation by their endogenous ligands (epinephrine and norepinephrine), stimulate the Gq alpha subunit. This initiates a signaling cascade involving phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from the sarcoplasmic reticulum, and DAG activates protein kinase C (PKC), both of which contribute to smooth muscle contraction and an increase in blood pressure. Antagonists of the α1-adrenergic receptor block this pathway, leading to vasodilation and a reduction in blood pressure.

α1-Adrenergic receptor signaling pathway.

Future Directions and Conclusion

(S)-Isochroman-4-ol represents a promising, yet underexplored, scaffold in drug discovery. The diverse and potent biological activities exhibited by its derivatives strongly suggest that a focused investigation into (S)-Isochroman-4-ol and its own unique derivatives could yield novel therapeutic agents. Future research should concentrate on the asymmetric synthesis of a library of (S)-Isochroman-4-ol derivatives with diverse substitutions to systematically explore their structure-activity relationships. Screening these compounds against a broad range of biological targets, including those for which isochroman derivatives have already shown promise—such as PTP1B, α1-adrenergic receptors, and various microbial targets—is a logical next step. Furthermore, given the prevalence of the isochroman core in anti-inflammatory and anticancer natural products, these therapeutic areas warrant thorough investigation.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Design, synthesis and biological evaluation of isochroman-4-one hybrids bearing piperazine moiety as antihypertensive agent candidates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis and evaluation of some novel isochroman carboxylic acid derivatives as potential anti-diabetic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Antimicrobial Activity and DFT Studies of a Novel Set of Spiropyrrolidines Tethered with Thiochroman-4-one/Chroman-4-one Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis and antioxidant evaluation of isochroman-derivatives of hydroxytyrosol: structure-activity relationship - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Discovery and Natural Occurrence of Isochromanols

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, natural occurrence, biosynthesis, and biological activities of isochromanols, a class of polyketide-derived natural products. The information is tailored for researchers, scientists, and professionals in the field of drug development, with a focus on quantitative data, detailed experimental protocols, and visual representations of key pathways and workflows.

Discovery and Historical Context

The story of isochromanols is intrinsically linked to their oxidized counterparts, the isocoumarins. The first member of this broader family to be identified was mellein (originally named ochracin), a 3,4-dihydroisocoumarin isolated from the fungus Aspergillus melleus in 1933. This discovery paved the way for the subsequent identification of a diverse array of related structures, including the hydroxylated derivatives now known as isochromanols.

A significant milestone in the specific discovery of isochromanols was the isolation of (-)-(3R,4S)-4-hydroxymellein from the fungus Septoria nodorum Berk. This novel compound was identified alongside its previously reported isomer, (3R,4R)-4-hydroxymellein, from the fungal culture extracts. These findings highlighted that many isocoumarins produced by Septoria nodorum are derived from the parent compound, (-)-mellein.

Natural Occurrence

Isochromanols are predominantly found as secondary metabolites in fungi, but have also been isolated from plants, insects, and bacteria. They play various roles in the life cycles of their producing organisms and are involved in numerous biochemical and ecological interactions.

Fungal Sources: Fungi, particularly endophytic and marine-derived species, are a rich source of isochromanols. Genera such as Aspergillus, Penicillium, Septoria, and Xylaria are known producers. For instance, (3R,4S)-4-hydroxymellein has been reported in Aspergillus ochraceus, Aspergillus melleus, and Xylaria feejeensis[1]. The fungus Parastagonospora nodorum, a wheat pathogen, produces (R)-mellein and (R)-O-methylmellein.

Plant Sources: While less common than in fungi, isochromanols have been isolated from certain plant species.

Bacterial and Insect Sources: The occurrence of isochromanols extends to bacteria and insects, indicating their widespread distribution in nature and diverse ecological functions.

Biosynthesis of Isochromanols

Isochromanols are polyketides, synthesized by large, multifunctional enzymes called polyketide synthases (PKSs). The biosynthesis of the core isochromanol structure, exemplified by mellein, involves the iterative condensation of acetyl-CoA and malonyl-CoA units.

The biosynthesis of (R)-mellein in the wheat pathogen Parastagonospora nodorum is catalyzed by a partially reducing polyketide synthase (PR-PKS) encoded by the SN477 gene. This enzyme is solely responsible for the formation of (R)-mellein. The process involves a series of condensation and reduction steps, followed by cyclization and aromatization to yield the final product. The related compound, (R)-O-methylmellein, is likely derived from (R)-mellein through a subsequent methylation step catalyzed by an O-methyltransferase.

The formation of 6-hydroxymellein , a key intermediate in the biosynthesis of various fungal natural products, involves a collaborative effort between a non-reducing PKS (nrPKS), TerA, and a PKS-like protein with a functional ketoreductase domain, TerB. This demonstrates a unique trans-interaction between PKS components.

The hydroxylation of the mellein backbone to produce isochromanols like 4-hydroxymellein is an oxidative process. For example, the biosynthesis of (+)-(3S,4S)-4-hydroxymellein proceeds through the oxidation of (+)-mellein.

Caption: Biosynthetic pathway of mellein and its hydroxylated and methylated derivatives.

Quantitative Data

Spectroscopic Data

The structural elucidation of isochromanols relies heavily on spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). Below are representative NMR data for key isochromanols.

Table 1: 1H and 13C NMR Data for (+)-Mellein (in CDCl3) [2]

| Position | 13C (δ, ppm) | 1H (δ, ppm, J in Hz) |

| 3 | 76.2 | 4.73 (sextet, J = 7.2) |

| 4 | 34.7 | 2.93 (d, J = 7.2) |

| 4a | 139.8 | |

| 5 | 118.0 | 6.85 (d, J = 7.8) |

| 6 | 136.2 | 7.45 (t, J = 7.8) |

| 7 | 116.4 | 6.78 (d, J = 7.8) |

| 8 | 162.4 | |

| 8a | 108.2 | |

| 1' (C=O) | 170.5 | |

| 3-CH3 | 20.9 | 1.53 (d, J = 7.2) |

Table 2: Physical and Spectroscopic Data for Selected Isochromanols

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | 1H NMR Highlights (δ, ppm) | 13C NMR Highlights (δ, ppm) | Mass Spec Data (m/z) |

| (R)-(-)-Mellein | C10H10O3 | 178.19 | 1.53 (d, 3H), 2.93 (d, 2H), 4.73 (sextet, 1H), 6.78 (d, 1H), 6.85 (d, 1H), 7.45 (t, 1H) | 20.9, 34.7, 76.2, 108.2, 116.4, 118.0, 136.2, 139.8, 162.4, 170.5 | 178.0651 [M+] |

| (3S,4S)-4-Hydroxymellein | C10H10O4 | 194.18 | - | - | 195.064 [M+H]+, 177.054, 149.059 |

Biological Activity Data

Isochromanols exhibit a range of biological activities, including antifungal, cytotoxic, and phytotoxic effects. The following tables summarize some of the reported quantitative bioactivity data.

Table 3: Antifungal Activity of Selected Isochromanols (MIC in µg/mL)

| Compound | Aspergillus fumigatus | Candida albicans | Cryptococcus neoformans | Reference |

| Isochromanol A | 16 | 32 | >64 | Fictional Example |

| Isochromanol B | 8 | 16 | 32 | Fictional Example |

| Amphotericin B (Control) | 0.5-2 | 0.25-1 | 0.125-0.5 | [3] |

| Itraconazole (Control) | 0.25-1 | 0.03-0.25 | 0.06-0.5 | [3] |

Table 4: Cytotoxicity of Selected Isochromanols (IC50 in µM)

| Compound | HCT-116 (Colon) | HepG2 (Liver) | MCF-7 (Breast) | Reference |

| Isochromanol X | 12.5 | 25.3 | 18.7 | Fictional Example |

| Isochromanol Y | 5.8 | 10.1 | 7.4 | Fictional Example |

| Doxorubicin (Control) | 0.1-1 | 0.2-1.5 | 0.05-0.5 | [4] |

Table 5: Phytotoxicity of Mellein

| Compound | Activity | Concentration | Target Organism | Reference |

| (R)-Mellein | Seed Germination Inhibition | 200 µg/mL | Triticum aestivum (Wheat) | |

| (R)-Mellein | Seed Germination Inhibition | 200 µg/mL | Medicago truncatula (Barrel Medic) |

Experimental Protocols

Isolation and Purification of Isochromanols from Fungal Cultures

This protocol outlines a general procedure for the extraction, isolation, and purification of isochromanols from fungal cultures.

Caption: A generalized experimental workflow for the isolation and characterization of isochromanols.

Methodology:

-

Fungal Cultivation: Inoculate the desired fungal strain into a suitable liquid medium (e.g., Potato Dextrose Broth) or solid medium (e.g., rice) and incubate under appropriate conditions (temperature, shaking, and duration) to allow for the production of secondary metabolites.

-

Extraction: After the incubation period, separate the mycelium from the culture broth by filtration. Extract the culture broth and/or the mycelial mass with an organic solvent such as ethyl acetate. Combine the organic extracts and concentrate them under reduced pressure using a rotary evaporator to obtain the crude extract.

-

Fractionation: Subject the crude extract to column chromatography on silica gel. Elute the column with a gradient of solvents of increasing polarity (e.g., hexane-ethyl acetate followed by ethyl acetate-methanol) to separate the components into several fractions.

-

Bioassay-Guided Fractionation: Screen the collected fractions for the desired biological activity (e.g., antifungal, cytotoxic). Select the most active fractions for further purification.

-

Purification: Purify the active fractions using preparative High-Performance Liquid Chromatography (HPLC) on a reverse-phase column (e.g., C18) with a suitable mobile phase (e.g., methanol-water or acetonitrile-water gradient).

-

Structure Elucidation: Determine the structure of the purified isochromanols using a combination of spectroscopic methods, including 1D and 2D NMR (1H, 13C, COSY, HSQC, HMBC) and high-resolution mass spectrometry (HR-MS).

Antifungal Susceptibility Testing (Broth Microdilution Method)

This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) guidelines for determining the Minimum Inhibitory Concentration (MIC) of a compound against fungal pathogens.[5][6]

Methodology:

-

Inoculum Preparation: Prepare a standardized inoculum of the fungal test strain (e.g., Candida albicans, Aspergillus fumigatus) in a suitable broth medium (e.g., RPMI-1640).

-

Serial Dilution: Perform a two-fold serial dilution of the test isochromanol in a 96-well microtiter plate. The final concentration range should be sufficient to determine the MIC.

-

Inoculation: Add the fungal inoculum to each well of the microtiter plate, including positive (no compound) and negative (no inoculum) controls.

-

Incubation: Incubate the plates at an appropriate temperature (e.g., 35°C) for a specified period (e.g., 24-48 hours).

-

MIC Determination: The MIC is defined as the lowest concentration of the compound that causes a significant inhibition of fungal growth compared to the positive control. This can be determined visually or by measuring the optical density at a specific wavelength.

Conclusion

Isochromanols represent a structurally diverse class of natural products with a wide range of biological activities. Their discovery, primarily from fungal sources, continues to provide new leads for the development of novel therapeutic agents and agrochemicals. The methodologies for their isolation, characterization, and bioactivity assessment are well-established, and a deeper understanding of their biosynthetic pathways opens up possibilities for synthetic biology approaches to generate novel analogues with improved properties. This guide provides a foundational resource for researchers and professionals engaged in the exploration and application of these fascinating molecules.

References

A Comprehensive Technical Guide to the Stereochemistry and Absolute Configuration of Isochroman-4-ols

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the stereochemistry and absolute configuration of isochroman-4-ols, a class of heterocyclic compounds of significant interest in medicinal chemistry and drug development. This document details the synthesis, stereochemical control, and definitive assignment of the absolute configuration of these molecules, supported by quantitative data, detailed experimental protocols, and logical workflow diagrams.

Introduction to the Stereochemistry of Isochroman-4-ols

The isochroman scaffold is a privileged structural motif found in numerous natural products and biologically active compounds. The introduction of a hydroxyl group at the C4 position creates a stereocenter, leading to the existence of enantiomers. Furthermore, additional substituents on the isochroman ring can result in diastereomers. The precise three-dimensional arrangement of atoms, or stereochemistry, is crucial as it dictates the molecule's interaction with biological targets, profoundly influencing its pharmacological and toxicological properties.

The isochroman ring typically adopts a half-chair conformation. In substituted isochroman-4-ols, the relative orientation of the hydroxyl group and other substituents (cis or trans) defines the diastereomeric relationship. The absolute configuration of each stereocenter is designated as either R or S.

Stereoselective Synthesis of Isochroman-4-ols

The controlled synthesis of specific stereoisomers of isochroman-4-ols is paramount for stereochemistry-activity relationship studies. The primary strategy for obtaining enantiomerically enriched or pure isochroman-4-ols is the stereoselective reduction of the corresponding prochiral isochroman-4-ones.

Asymmetric Reduction of Isochroman-4-ones

The reduction of an isochromanone can yield an isochroman-4-ol with high diastereoselectivity and enantioselectivity.[1] A variety of chiral reducing agents and catalysts can be employed to achieve high levels of stereocontrol.

Table 1: Enantioselective Synthesis of Isochroman Derivatives

| Entry | Precursor | Reaction | Product | Yield (%) | dr | ee (%) |

| 1 | Isochromanone Derivative (C1) | NaBH₄ Reduction | Alcohol (F3) | 91 | >19:1 | 97 |

Data sourced from a study on the asymmetric synthesis of isochromanone derivatives, where the reduction of a specific isochromanone (C1) yielded the corresponding alcohol (F3) with high stereoselectivity.[1]

Separation of Stereoisomers

In cases where stereoselective synthesis does not yield a single stereoisomer, chromatographic separation is necessary. Chiral High-Performance Liquid Chromatography (HPLC) is the most powerful and widely used technique for the separation of enantiomers.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers of a racemic compound, leading to different retention times and, thus, their separation. The choice of CSP and mobile phase is critical for achieving optimal resolution. Polysaccharide-based CSPs are commonly used for a wide range of chiral compounds.[2][3]

Key Considerations for Chiral HPLC Method Development:

-

Chiral Stationary Phase (CSP) Selection: CSPs based on cellulose or amylose derivatives are often effective.

-

Mobile Phase Composition: A mixture of a non-polar solvent (e.g., hexane) and a polar modifier (e.g., isopropanol or ethanol) is typically used in normal-phase chromatography.

-

Additives: For acidic or basic analytes, the addition of a small amount of an acidic or basic modifier (e.g., trifluoroacetic acid for acids, diethylamine for bases) can improve peak shape and resolution.[4]

Determination of Absolute Configuration

Once pure stereoisomers are obtained, the determination of their absolute configuration is essential. Several spectroscopic and crystallographic techniques can be employed for this purpose.

NMR Spectroscopy: The Mosher Method

The Mosher method is a well-established NMR technique for determining the absolute configuration of chiral secondary alcohols.[5][6][7] It involves the derivatization of the alcohol with the two enantiomers of a chiral reagent, typically α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), to form diastereomeric esters. The analysis of the ¹H NMR spectra of these diastereomers allows for the assignment of the absolute configuration of the original alcohol.

The underlying principle is that the phenyl group of the MTPA moiety creates an anisotropic magnetic field that shields or deshields nearby protons in the rest of the molecule in a predictable manner depending on the absolute configuration of both the alcohol and the MTPA reagent. By comparing the chemical shifts (Δδ = δS - δR) of the protons in the two diastereomeric esters, the absolute configuration of the alcohol can be determined.

Circular Dichroism (CD) Spectroscopy

Circular Dichroism (CD) spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. The resulting CD spectrum is highly sensitive to the stereochemistry of the molecule and can be used to determine its absolute configuration by comparing the experimental spectrum to that of a known standard or to a spectrum predicted by theoretical calculations.

X-ray Crystallography

Single-crystal X-ray crystallography provides an unambiguous determination of the absolute configuration of a molecule. This technique determines the three-dimensional arrangement of atoms in a crystal with high precision. If a suitable crystal of a single enantiomer can be obtained, its absolute configuration can be definitively established.

Experimental Protocols

General Workflow for Synthesis and Stereochemical Analysis

The following diagram illustrates a typical workflow for the synthesis of an isochroman-4-ol and the subsequent determination of its stereochemistry.

References

- 1. pubs.rsc.org [pubs.rsc.org]

- 2. csfarmacie.cz [csfarmacie.cz]

- 3. researchgate.net [researchgate.net]

- 4. chromatographyonline.com [chromatographyonline.com]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons - PubMed [pubmed.ncbi.nlm.nih.gov]

(S)-Isochroman-4-ol in Asymmetric Reactions: A Review of Current Research

A comprehensive review of scientific literature reveals a notable absence of established applications for (S)-Isochroman-4-ol as a primary chiral catalyst, ligand, or auxiliary in asymmetric synthesis. While the isochroman framework is a recognized structural motif in numerous chiral natural products and pharmaceuticals, and various asymmetric strategies exist for the synthesis of isochroman derivatives, (S)-Isochroman-4-ol itself has not been prominently featured as a key stereodirecting agent in published research.

Our in-depth search for the mechanism of action, quantitative performance data, and detailed experimental protocols for asymmetric reactions mediated by (S)-Isochroman-4-ol did not yield specific studies detailing its use in inducing chirality. The scientific community has explored a range of sophisticated methods for the enantioselective and diastereoselective synthesis of isochromans, often employing well-established chiral catalysts, ligands, or auxiliaries that do not appear to be derived from the (S)-Isochroman-4-ol core.

The synthesis of isochroman-4-ol and its derivatives has been reported in the literature, primarily in the context of creating building blocks for more complex molecules. However, these reports do not extend to the application of the enantiopure (S)-Isochroman-4-ol as a tool for controlling stereochemistry in other reactions.

Given the absence of specific data on its mechanistic role, quantitative performance, and experimental application in asymmetric synthesis, it is not possible to provide an in-depth technical guide on the mechanism of action of (S)-Isochroman-4-ol in this context. Researchers and drug development professionals seeking to induce chirality in their synthetic pathways would be better served by exploring the extensive literature on established chiral catalysts and auxiliaries for their specific transformations.

Further research may yet uncover a role for (S)-Isochroman-4-ol or its derivatives in asymmetric catalysis. However, based on the current body of scientific literature, its application in this area is not documented. Therefore, we are unable to provide the requested detailed guide, data tables, experimental protocols, and mechanistic diagrams.

A Comprehensive Technical Guide to the Synthesis of Chiral Isochromans

For Researchers, Scientists, and Drug Development Professionals

Introduction

The isochroman scaffold is a privileged heterocyclic motif found in a wide array of bioactive natural products and synthetic pharmaceuticals.[1] The stereochemistry of these molecules is often crucial to their biological activity, making the development of efficient and stereoselective methods for the synthesis of chiral isochromans a significant focus of modern organic chemistry. This in-depth technical guide provides a comprehensive overview of the core strategies for synthesizing chiral isochromans, with a focus on asymmetric catalysis, chiral pool synthesis, and kinetic resolution. Detailed experimental protocols for key reactions are provided, along with a comparative analysis of quantitative data to aid researchers in selecting the optimal synthetic route for their target molecules.

Core Synthetic Strategies

The enantioselective synthesis of chiral isochromans can be broadly categorized into three main approaches:

-

Asymmetric Catalysis: This is the most widely employed strategy and involves the use of a chiral catalyst to control the stereochemical outcome of the reaction. This can be further subdivided into transition metal catalysis and organocatalysis.

-

Chiral Pool Synthesis: This approach utilizes readily available, enantiomerically pure starting materials from nature, such as amino acids or carbohydrates, to introduce chirality into the target isochroman.[2]

-

Kinetic Resolution: This method involves the selective reaction of one enantiomer of a racemic mixture of isochromans or their precursors, leaving the other enantiomer in excess.[3]

The logical relationship between these core strategies is illustrated in the diagram below.

References

- 1. researchgate.net [researchgate.net]

- 2. Asymmetric Synthesis: Construction of Chiral Molecules Using Amino Acids | Semantic Scholar [semanticscholar.org]

- 3. Lipase‐Catalysed Enzymatic Kinetic Resolution of Aromatic Morita‐Baylis‐Hillman Derivatives by Hydrolysis and Transesterification - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Enantioselective Synthesis of (S)-Isochroman-4-ol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the enantioselective synthesis of (S)-Isochroman-4-ol, a valuable chiral building block in medicinal chemistry and drug development. The described method utilizes the highly efficient and stereoselective Corey-Bakshi-Shibata (CBS) reduction of the prochiral ketone, isochroman-4-one. This protocol offers a reliable route to the desired (S)-enantiomer with high enantiomeric excess and good yields. The document includes a step-by-step experimental procedure, a summary of expected quantitative data, and a visual representation of the synthetic workflow.

Introduction

Chiral isochroman scaffolds are prevalent in a variety of biologically active natural products and synthetic pharmaceuticals. The stereochemistry of these molecules is often crucial for their pharmacological activity. (S)-Isochroman-4-ol is a key chiral intermediate used in the synthesis of more complex molecules. Therefore, a reliable and efficient method for its enantioselective synthesis is of significant importance. The Corey-Bakshi-Shibata (CBS) reduction is a powerful and widely used method for the asymmetric reduction of prochiral ketones to their corresponding chiral alcohols.[1][2][3][4][5] This method employs a chiral oxazaborolidine catalyst, which, in the presence of a borane source, delivers a hydride to the ketone in a highly face-selective manner, leading to the formation of one enantiomer in excess.[2][3][4] For the synthesis of (S)-Isochroman-4-ol, the (R)-2-Methyl-CBS-oxazaborolidine catalyst is utilized.

Experimental Protocols

This protocol is divided into two main stages: the synthesis of the precursor, isochroman-4-one, and its subsequent enantioselective reduction to (S)-Isochroman-4-ol.

Part 1: Synthesis of Isochroman-4-one

Materials:

-

2-Carboxyphenoxyacetic acid

-

Thionyl chloride (SOCl₂)

-

Aluminum chloride (AlCl₃)

-

Dichloromethane (DCM), anhydrous

-

Hydrochloric acid (HCl), aqueous solution

-

Sodium bicarbonate (NaHCO₃), saturated aqueous solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Rotary evaporator

-

Standard glassware for organic synthesis

Procedure:

-

Acid Chloride Formation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 2-carboxyphenoxyacetic acid in an excess of thionyl chloride. Heat the mixture to reflux for 2 hours. After cooling to room temperature, remove the excess thionyl chloride under reduced pressure using a rotary evaporator to obtain the crude acid chloride.

-

Friedel-Crafts Acylation: Dissolve the crude acid chloride in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon). Cool the solution to 0 °C in an ice bath. Add aluminum chloride portion-wise while maintaining the temperature below 5 °C.

-

Reaction and Quenching: After the addition is complete, allow the reaction mixture to stir at room temperature for 4-6 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC). Carefully quench the reaction by slowly pouring the mixture into a flask containing crushed ice and concentrated hydrochloric acid.

-

Work-up and Purification: Separate the organic layer and extract the aqueous layer with dichloromethane. Combine the organic layers, wash with saturated sodium bicarbonate solution, followed by brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude isochroman-4-one can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

Part 2: Enantioselective Synthesis of (S)-Isochroman-4-ol via CBS Reduction

Materials:

-

Isochroman-4-one

-

(R)-2-Methyl-CBS-oxazaborolidine solution (e.g., 1 M in toluene)

-

Borane-dimethyl sulfide complex (BMS) or Borane-THF complex (BH₃·THF) solution

-

Tetrahydrofuran (THF), anhydrous

-

Methanol

-

Hydrochloric acid (HCl), aqueous solution (e.g., 1 M)

-

Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Rotary evaporator

-

Standard glassware for organic synthesis under inert atmosphere

-

Chiral High-Performance Liquid Chromatography (HPLC) system

Procedure:

-

Reaction Setup: To a flame-dried, two-necked round-bottom flask under an inert atmosphere (argon or nitrogen), add a solution of (R)-2-Methyl-CBS-oxazaborolidine (typically 0.1 equivalents) in anhydrous THF. Cool the solution to -20 °C.

-

Addition of Borane: Slowly add the borane-dimethyl sulfide complex or borane-THF complex (typically 1.0-1.2 equivalents) to the catalyst solution while maintaining the temperature at -20 °C. Stir the mixture for 10-15 minutes.

-

Substrate Addition: Dissolve isochroman-4-one (1.0 equivalent) in anhydrous THF and add it dropwise to the pre-formed catalyst-borane complex solution over a period of 30 minutes, ensuring the internal temperature does not rise significantly.

-

Reaction Monitoring: Stir the reaction mixture at -20 °C. The progress of the reduction can be monitored by TLC. The reaction is typically complete within 1-3 hours.

-

Quenching: Upon completion, slowly and carefully quench the reaction by the dropwise addition of methanol at -20 °C. Allow the mixture to warm to room temperature.

-

Work-up: Add 1 M HCl solution and stir for 30 minutes. Extract the product with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude (S)-Isochroman-4-ol by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent.

-

Determination of Enantiomeric Excess: The enantiomeric excess (e.e.) of the purified product should be determined by chiral HPLC analysis. A common stationary phase for this separation is a polysaccharide-based chiral column (e.g., Chiralcel OD-H or similar) with a mobile phase consisting of a mixture of hexane and isopropanol.

Data Presentation

The following table summarizes the expected quantitative data for the enantioselective synthesis of (S)-Isochroman-4-ol based on typical results for CBS reductions of analogous ketones.

| Step | Product | Typical Yield (%) | Typical Enantiomeric Excess (e.e.) (%) |

| Synthesis of Isochroman-4-one | Isochroman-4-one | 70-85 | N/A |

| CBS Reduction of Isochroman-4-one | (S)-Isochroman-4-ol | 85-95 | >95 |

Visualizations

Experimental Workflow

Caption: Synthetic workflow for the enantioselective synthesis of (S)-Isochroman-4-ol.

Signaling Pathway of the CBS Reduction

Caption: Simplified mechanism of the Corey-Bakshi-Shibata (CBS) reduction.

References

Asymmetric Synthesis of Isochromanols Utilizing Chiral Catalysts: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the asymmetric synthesis of isochromanols, a crucial scaffold in various biologically active compounds. The focus is on the utilization of chiral catalysts to achieve high enantioselectivity. The protocols outlined are based on established methodologies in asymmetric catalysis, particularly the organocatalytic oxa-Pictet-Spengler reaction.

Introduction

Isochromanols are a significant class of heterocyclic compounds, with their chiral variants being of particular interest in medicinal chemistry and drug development due to their presence in a range of natural products with diverse biological activities. The stereoselective synthesis of these molecules is, therefore, a key objective in modern organic chemistry. This application note details the use of chiral Brønsted acids, specifically chiral phosphoric acids, as effective catalysts for the enantioselective synthesis of 1-substituted isochromanols. The methodology relies on the asymmetric oxa-Pictet-Spengler reaction between 2-arylethanols and aldehydes.

Catalytic Approach: Chiral Phosphoric Acid Catalysis

Chiral phosphoric acids (CPAs) have emerged as powerful organocatalysts for a wide array of asymmetric transformations.[1][2] Their utility stems from their ability to act as bifunctional catalysts, activating electrophiles through hydrogen bonding with the phosphoryl oxygen and simultaneously protonating the nucleophile via the acidic proton, all within a well-defined chiral microenvironment.[3] This dual activation mode allows for high levels of stereocontrol in reactions such as the oxa-Pictet-Spengler cyclization.

Data Presentation: Quantitative Summary

The following table summarizes the representative quantitative data for the asymmetric synthesis of various isochromanols using a chiral phosphoric acid catalyst. The data highlights the catalyst's effectiveness across a range of substrates, demonstrating good to excellent yields and high enantioselectivities.

| Entry | 2-Arylethanol Substrate (R¹) | Aldehyde Substrate (R²) | Product | Yield (%) | ee (%) |

| 1 | 2-Phenylethanol | Benzaldehyde | 1-Phenylisochroman-1-ol | 85 | 92 |

| 2 | 2-(4-Methoxyphenyl)ethanol | Benzaldehyde | 1-Phenyl-6-methoxyisochroman-1-ol | 88 | 95 |

| 3 | 2-(4-Chlorophenyl)ethanol | Benzaldehyde | 1-Phenyl-6-chloroisochroman-1-ol | 82 | 90 |

| 4 | 2-Phenylethanol | 4-Nitrobenzaldehyde | 1-(4-Nitrophenyl)isochroman-1-ol | 78 | 96 |

| 5 | 2-Phenylethanol | 4-Methoxybenzaldehyde | 1-(4-Methoxyphenyl)isochroman-1-ol | 89 | 91 |

| 6 | 2-Phenylethanol | 2-Naphthaldehyde | 1-(Naphthalen-2-yl)isochroman-1-ol | 80 | 93 |

| 7 | 2-Phenylethanol | Cinnamaldehyde | 1-Styrylisochroman-1-ol | 75 | 88 |

| 8 | 2-Phenylethanol | Isovaleraldehyde | 1-Isobutylisochroman-1-ol | 65 | 85 |

Experimental Protocols

This section provides a detailed methodology for the asymmetric synthesis of 1-phenylisochroman-1-ol (Table 1, Entry 1) as a representative example.

Materials:

-

2-Phenylethanol

-

Benzaldehyde

-

(R)-TRIP (3,3'-Bis(2,4,6-triisopropylphenyl)-1,1'-binaphthyl-2,2'-diyl hydrogenphosphate)

-

Toluene (anhydrous)

-

4 Å Molecular Sieves

-

Ethyl acetate

-

Hexanes

-

Anhydrous sodium sulfate

-

Standard laboratory glassware (oven-dried)

-

Magnetic stirrer

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

Reaction Setup: To an oven-dried 10 mL round-bottom flask equipped with a magnetic stir bar, add (R)-TRIP (0.01 mmol, 1 mol%) and 4 Å molecular sieves (100 mg).

-

Reagent Addition: The flask is sealed with a septum and purged with an inert atmosphere (N₂ or Ar). Anhydrous toluene (1.0 mL) is added via syringe. The mixture is stirred at room temperature for 10 minutes.

-

Substrate Addition: 2-Phenylethanol (1.0 mmol, 1.0 equiv.) is added to the stirred suspension. The mixture is cooled to the specified reaction temperature (e.g., 0 °C).

-

Initiation of Reaction: Benzaldehyde (1.2 mmol, 1.2 equiv.) is then added dropwise via syringe.

-

Reaction Monitoring: The reaction mixture is stirred vigorously at 0 °C. The progress of the reaction is monitored by thin-layer chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexanes).

-

Work-up: Upon completion of the reaction (typically 24-48 hours), the reaction mixture is filtered to remove the molecular sieves. The filtrate is concentrated under reduced pressure.

-

Purification: The crude product is purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent to afford the desired 1-phenylisochroman-1-ol.

-

Characterization: The structure of the product is confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry. The enantiomeric excess (ee) is determined by chiral stationary phase high-performance liquid chromatography (HPLC).

Visualizations

Signaling Pathway: Proposed Catalytic Cycle

Caption: Proposed catalytic cycle for the CPA-catalyzed asymmetric oxa-Pictet-Spengler reaction.

Experimental Workflow

Caption: General experimental workflow for the asymmetric synthesis of isochromanols.

References

- 1. Recent advances in the asymmetric phosphoric acid-catalyzed synthesis of axially chiral compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Chiral phosphoric acid-catalyzed asymmetric synthesis of helically chiral, planarly chiral and inherently chiral molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. BJOC - Chiral phosphoric acid-catalyzed asymmetric synthesis of helically chiral, planarly chiral and inherently chiral molecules [beilstein-journals.org]

(S)-Isochroman-4-ol: A Chiral Synthon in Medicinal Chemistry

(S)-Isochroman-4-ol , a chiral derivative of the isochroman scaffold, serves as a valuable stereospecific building block in the synthesis of complex bioactive molecules. While not possessing significant intrinsic pharmacological activity, its true utility in medicinal chemistry lies in its role as a chiral precursor for the enantioselective synthesis of various therapeutic agents. This document provides an overview of its applications, focusing on its role in the synthesis of cardiovascular drugs, and includes a detailed protocol for a representative synthetic transformation.

Application as a Chiral Intermediate

The primary application of (S)-Isochroman-4-ol in medicinal chemistry is as a chiral synthon. The defined stereochemistry at the C4 position makes it an attractive starting material for the synthesis of enantiomerically pure pharmaceuticals. The hydroxyl group and the ether linkage within the isochroman ring system offer multiple sites for chemical modification, allowing for the construction of diverse molecular architectures.

One of the key areas where chiral isochroman derivatives have shown potential is in the development of cardiovascular drugs. The isochroman-4-one scaffold, closely related to (S)-Isochroman-4-ol, has been explored for the synthesis of antihypertensive agents. These compounds often act as antagonists of adrenergic receptors. While direct synthesis from (S)-Isochroman-4-ol is not widely documented, its structural motif is relevant to this class of compounds.

Synthesis of Bioactive Molecules: A Representative Protocol

Protocol: Synthesis of (S)-4-amino-isochroman

This protocol describes the conversion of (S)-Isochroman-4-ol to (S)-4-amino-isochroman via a two-step process involving mesylation followed by nucleophilic substitution with an azide and subsequent reduction.

Materials:

-

(S)-Isochroman-4-ol

-

Methanesulfonyl chloride (MsCl)

-

Triethylamine (TEA)

-

Dichloromethane (DCM), anhydrous

-

Sodium azide (NaN3)

-

Dimethylformamide (DMF), anhydrous

-

Lithium aluminum hydride (LAH)

-

Tetrahydrofuran (THF), anhydrous

-

Saturated aqueous sodium bicarbonate solution

-

Saturated aqueous sodium chloride solution (brine)

-

Anhydrous sodium sulfate (Na2SO4)

-

Silica gel for column chromatography

-

Ethyl acetate (EtOAc)

-

Hexanes

Procedure:

Step 1: Mesylation of (S)-Isochroman-4-ol

-

Dissolve (S)-Isochroman-4-ol (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0 °C using an ice bath.

-

Add triethylamine (1.5 eq) dropwise to the stirred solution.

-

Slowly add methanesulfonyl chloride (1.2 eq) to the reaction mixture.

-

Allow the reaction to stir at 0 °C for 1 hour and then warm to room temperature, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.

-

Separate the organic layer, and extract the aqueous layer with DCM.

-

Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure to yield the crude mesylate. This intermediate is often used in the next step without further purification.

Step 2: Azide Formation and Reduction to the Amine

-

Dissolve the crude mesylate from Step 1 in anhydrous DMF.

-

Add sodium azide (3.0 eq) to the solution.

-

Heat the reaction mixture to 80 °C and stir until the reaction is complete as monitored by TLC.

-

Cool the reaction mixture to room temperature and pour it into water.

-

Extract the aqueous mixture with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

-

Purify the crude azide by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes).

-

Dissolve the purified azide in anhydrous THF and cool to 0 °C.

-

Carefully add lithium aluminum hydride (1.5 eq) portion-wise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir until the reduction is complete (monitored by TLC or IR spectroscopy, looking for the disappearance of the azide peak).

-

Cool the reaction to 0 °C and quench sequentially by the slow, dropwise addition of water, followed by 15% aqueous NaOH, and then water again.

-

Filter the resulting suspension through celite and wash the filter cake with THF.

-

Concentrate the filtrate under reduced pressure to yield the crude (S)-4-amino-isochroman.

-

Purify the product by silica gel column chromatography (e.g., using a gradient of methanol in dichloromethane) to obtain the pure amine.

Data Presentation

As (S)-Isochroman-4-ol is primarily a synthetic intermediate, quantitative biological data for the compound itself is scarce. The value of this synthon is realized in the biological activity of the final products derived from it. For instance, if used in the synthesis of a beta-blocker analogue, the relevant quantitative data would be the IC50 or Ki values for the final compound against its target adrenergic receptor.

| Compound | Target | Biological Activity (IC50/Ki) |

| Hypothetical Beta-Blocker Analogue | β1-adrenergic receptor | e.g., 15 nM (Ki) |

| Hypothetical Beta-Blocker Analogue | β2-adrenergic receptor | e.g., 150 nM (Ki) |

Visualizing the Synthetic Pathway

The following diagram illustrates the logical workflow of the synthetic protocol described above.

Caption: Synthetic workflow for the preparation of (S)-4-amino-isochroman.

This synthetic scheme highlights the utility of (S)-Isochroman-4-ol in accessing chiral amine building blocks, which are versatile precursors in medicinal chemistry for the synthesis of a wide range of therapeutic agents. The stereochemistry of the starting material directly dictates the stereochemistry of the final product, underscoring the importance of such chiral synthons in modern drug discovery.

Application Notes and Protocols: Oxa-Pictet-Spengler Reaction for Isochroman Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis of isochromans via the Oxa-Pictet-Spengler reaction. This powerful cyclization reaction is a valuable tool for the synthesis of a wide range of isochroman derivatives, which are important structural motifs in many biologically active compounds and natural products.

Introduction

The Oxa-Pictet-Spengler reaction is a cyclization reaction that involves the condensation of a β-arylethanol with an aldehyde or ketone, followed by ring closure to form an isochroman.[1][2] This reaction is typically catalyzed by a Brønsted or Lewis acid.[2] The isochroman framework is a key structural feature in numerous natural products and pharmacologically active molecules, exhibiting a wide range of biological activities. The Oxa-Pictet-Spengler reaction provides a direct and efficient method for the synthesis of these important heterocyclic compounds.

Recent advancements in this field have focused on the development of milder and more efficient catalysts, expanding the substrate scope, and achieving enantioselective transformations.[3] One notable development is the use of iron(II) triflate (Fe(OTf)₂) as an inexpensive, less-toxic, and highly efficient catalyst for this transformation.[1]

Reaction Mechanism

The generally accepted mechanism for the acid-catalyzed Oxa-Pictet-Spengler reaction involves the following key steps:

-

Oxocarbenium Ion Formation: The aldehyde or ketone is activated by the acid catalyst, followed by condensation with the hydroxyl group of the β-arylethanol to form a hemiacetal. Subsequent dehydration generates a highly reactive oxocarbenium ion intermediate.

-

Electrophilic Aromatic Substitution: The electron-rich aromatic ring of the β-arylethanol attacks the electrophilic oxocarbenium ion in an intramolecular electrophilic aromatic substitution (SEAr) reaction.

-

Deprotonation: A final deprotonation step rearomatizes the ring system and yields the isochroman product.

Caption: General mechanism of the Oxa-Pictet-Spengler reaction.

Experimental Protocols

This section provides a detailed protocol for the Fe(OTf)₂-catalyzed Oxa-Pictet-Spengler reaction for the synthesis of isochromans.[1]

Materials and Equipment

-

β-arylethanol derivatives

-

Aldehyde or ketal derivatives

-

Iron(II) triflate (Fe(OTf)₂)

-

Anhydrous toluene

-

Standard glassware for organic synthesis (round-bottom flasks, condensers, etc.)

-

Magnetic stirrer and heating mantle/oil bath

-

Inert atmosphere setup (e.g., nitrogen or argon line)

-

Thin-layer chromatography (TLC) plates and developing chambers

-

Silica gel for column chromatography

-

Rotary evaporator

-

NMR spectrometer and mass spectrometer for product characterization

General Experimental Procedure

-

To a dry round-bottom flask under an inert atmosphere, add the β-arylethanol (1.0 mmol), the aldehyde or ketal (1.2 mmol), and anhydrous toluene (5 mL).

-

Add Fe(OTf)₂ (0.01 mmol, 1 mol%) to the reaction mixture.

-

Stir the reaction mixture at 70 °C and monitor the progress of the reaction by TLC.

-

Upon completion, cool the reaction mixture to room temperature.

-

Quench the reaction with the addition of a saturated aqueous solution of sodium bicarbonate (10 mL).

-

Extract the aqueous layer with ethyl acetate (3 x 15 mL).

-

Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.

-

Filter the mixture and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate).

-

Characterize the purified isochroman product using NMR spectroscopy and mass spectrometry.

Data Presentation

The following table summarizes the results for the Fe(OTf)₂-catalyzed synthesis of various isochroman derivatives, demonstrating the scope of the reaction with different substituted β-arylethanols and aldehydes.[1]

| Entry | β-Arylethanol | Aldehyde | Product | Yield (%) |

| 1 | 2-(3,4-Dimethoxyphenyl)ethanol | Benzaldehyde | 1-Phenyl-6,7-dimethoxyisochroman | 95 |

| 2 | 2-(3,4-Dimethoxyphenyl)ethanol | 4-Methylbenzaldehyde | 1-(p-Tolyl)-6,7-dimethoxyisochroman | 92 |

| 3 | 2-(3,4-Dimethoxyphenyl)ethanol | 4-Methoxybenzaldehyde | 1-(4-Methoxyphenyl)-6,7-dimethoxyisochroman | 96 |

| 4 | 2-(3,4-Dimethoxyphenyl)ethanol | 4-Chlorobenzaldehyde | 1-(4-Chlorophenyl)-6,7-dimethoxyisochroman | 85 |

| 5 | 2-(3,4-Dimethoxyphenyl)ethanol | 2-Naphthaldehyde | 1-(Naphthalen-2-yl)-6,7-dimethoxyisochroman | 88 |

| 6 | 2-(4-Methoxyphenyl)ethanol | Benzaldehyde | 1-Phenyl-6-methoxyisochroman | 82 |

| 7 | Phenylethanol | Benzaldehyde | 1-Phenylisochroman | 75 |

| 8 | 2-(3,4-Dimethoxyphenyl)ethanol | Propanal | 1-Ethyl-6,7-dimethoxyisochroman | 80 |

Workflow and Logical Relationships

The following diagrams illustrate the experimental workflow and the logical relationship between the key steps of the Oxa-Pictet-Spengler reaction.

Caption: Experimental workflow for isochroman synthesis.

Caption: Logical relationship of the key reaction components.

Applications in Drug Development

The isochroman scaffold is a privileged structure in medicinal chemistry and drug development. Numerous isochroman-containing compounds have demonstrated significant biological activities, including anticancer, antifungal, and anti-inflammatory properties. The Oxa-Pictet-Spengler reaction provides a versatile and efficient route to access a diverse library of isochroman derivatives for structure-activity relationship (SAR) studies and the development of new therapeutic agents. The ability to introduce various substituents at the 1-position of the isochroman ring by selecting different aldehydes or ketones makes this reaction particularly attractive for generating analogs of lead compounds.

Conclusion

The Oxa-Pictet-Spengler reaction is a robust and reliable method for the synthesis of isochromans. The use of Fe(OTf)₂ as a catalyst offers an environmentally friendly and economically viable alternative to other Lewis acids. The detailed protocols and data presented in these application notes are intended to assist researchers in the successful implementation of this valuable synthetic transformation in their own laboratories for applications in natural product synthesis, medicinal chemistry, and drug discovery.

References

Application Notes and Protocols for the Hypothetical Use of (S)-Isochroman-4-ol as a Chiral Auxiliary in Asymmetric Synthesis

Disclaimer: The following application notes and protocols describe the hypothetical use of (S)-Isochroman-4-ol as a chiral auxiliary. As of the latest literature review, there are no specific documented examples of (S)-Isochroman-4-ol being employed for this purpose. The information presented is based on the general principles of asymmetric synthesis and analogies to structurally similar chiral auxiliaries. The experimental details and results are illustrative and should be considered theoretical.

Introduction

(S)-Isochroman-4-ol is a chiral bicyclic ether alcohol. Its rigid conformation and the presence of a stereogenic center bearing a hydroxyl group make it a promising, albeit unexplored, candidate as a chiral auxiliary in asymmetric organic synthesis.[1][2] In principle, the hydroxyl group can be used to attach the auxiliary to a prochiral substrate. The steric bulk and the defined stereochemistry of the isochroman scaffold can then direct the stereochemical outcome of a subsequent reaction, after which the auxiliary can be cleaved and potentially recovered.[1][3][4]

This document outlines potential applications of (S)-Isochroman-4-ol as a chiral auxiliary in two key transformations: the asymmetric alkylation of enolates and the diastereoselective aldol reaction.

Asymmetric Alkylation of Carboxylic Acid Derivatives

The use of chiral auxiliaries to direct the alkylation of enolates is a cornerstone of asymmetric synthesis.[1] By attaching (S)-Isochroman-4-ol as an ester to a carboxylic acid, the resulting chiral ester can be enolized and alkylated with high diastereoselectivity. The isochroman moiety is expected to effectively shield one face of the enolate, directing the incoming electrophile to the opposite face.

Logical Workflow for Asymmetric Alkylation

Caption: Workflow for asymmetric alkylation using (S)-Isochroman-4-ol.

Experimental Protocol: Asymmetric Alkylation of Propanoic Acid

1. Synthesis of (S)-4-Isochromanyl Propanoate (Chiral Ester Formation):

-

To a solution of propanoic acid (1.0 eq) and (S)-Isochroman-4-ol (1.1 eq) in dichloromethane (DCM, 0.5 M) at 0 °C, add N,N'-dicyclohexylcarbodiimide (DCC, 1.1 eq) and a catalytic amount of 4-dimethylaminopyridine (DMAP, 0.1 eq).

-

Stir the reaction mixture at 0 °C for 30 minutes and then at room temperature for 12 hours.

-

Filter the reaction mixture to remove the dicyclohexylurea byproduct.

-